molecular formula C13H13NO4 B11864499 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid

Cat. No.: B11864499
M. Wt: 247.25 g/mol
InChI Key: NTNRYARBBSOPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach includes the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential use in various fields make it a compound of significant interest.

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid, a compound featuring a dioxoisoindoline moiety, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H13NO4SC_{13}H_{13}NO_4S. The structure comprises a dioxoisoindoline unit that exhibits planarity and specific dihedral angles relative to the carboxylate group. This structural feature is crucial for its biological interactions and activity.

Synthesis Methods

Recent studies have highlighted various eco-friendly synthesis methods for derivatives of the compound. For example, a catalyst-free synthesis using water as a solvent has been developed, leading to high yields and shorter reaction times. The synthesis often involves reactions with aliphatic or aromatic amines, which can significantly influence the biological properties of the resulting compounds .

Antitumor Activity

The compound and its derivatives have shown promising antitumor activity. For instance, certain derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) with up to 78% inhibition at a concentration of 10 μM . This suggests potential applications in cancer therapy.

Antimicrobial Properties

The biological activity of isocoumarin derivatives, related to the title compound, has been documented extensively. These compounds exhibit antimicrobial properties against various pathogens, indicating that this compound may possess similar activities .

The mechanism of action for these compounds often involves the modulation of signaling pathways associated with inflammation and apoptosis. Specifically, the inhibition of TNF-α suggests that these compounds may interfere with inflammatory processes that are critical in cancer progression .

Case Studies

StudyFindingsMethodology
Hill et al. (1986)Demonstrated anti-tumor effects in vitroCell line assays
Canedo et al. (1997)Showed anti-leukemic propertiesAnimal models
Whyte et al. (1996)Reported antimicrobial activityIn vitro pathogen assays

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid

InChI

InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18)

InChI Key

NTNRYARBBSOPSP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.